2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
Description
2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound characterized by a tetrahydrofuran (oxolane) ring substituted at position 3 with an amine group and at position 2 with a 1-ethylimidazole moiety. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-2-12-5-4-11-9(12)8-7(10)3-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H |
InChI Key |
SNGKCWPPGGAQCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2C(CCO2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The oxolane ring can be introduced through a subsequent cyclization reaction, and the amine group is added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity or receptor function. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features | Classification/Purity |
|---|---|---|---|---|---|
| 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | Not explicitly provided | — | — | Oxolane ring, 1-ethylimidazole, dihydrochloride salt | — |
| Levocetirizine Dihydrochloride () | C${21}$H${25}$ClN$2$O$3$·2HCl | 461.81 | 130018-87-0 | Piperazine, chlorophenyl, dihydrochloride salt | Antihistamine |
| 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethan-1-amine dihydrochloride () | Not provided | 187.05 | EN300-736001 | Morpholine, benzoxazole, dihydrochloride salt | 95% purity |
| 1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine () | Not provided | — | — | 1-Ethylimidazole, phenylethyl, methylamine | C9 classification, 95% purity |
| [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride () | Not provided | — | — | Branched dimethylpropyl, imidazole, dihydrochloride salt | — |
Structural and Functional Comparisons
Core Heterocycles: The target compound features an oxolane ring, which is less polar than the morpholine ring in 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethan-1-amine dihydrochloride. The 1-ethylimidazole group in the target compound and 1-(1-Ethyl-1H-imidazol-2-yl)-2-phenylethylamine () suggests shared electronic properties, but the latter’s phenylethyl substituent introduces lipophilicity, which may enhance blood-brain barrier penetration compared to the target’s oxolane .
Salt Forms :
- Both the target compound and Levocetirizine dihydrochloride () utilize a dihydrochloride salt to improve aqueous solubility. Levocetirizine’s piperazine and chlorophenyl groups confer antihistamine activity, whereas the target’s imidazole-oxolane structure may target different receptors (e.g., central nervous system or antimicrobial pathways) .
Branching and Steric Effects :
- [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride () contains a branched dimethylpropyl group, creating steric hindrance that could reduce binding affinity compared to the target compound’s linear oxolane-amine structure .
Purity and Classification
- Compounds like 2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethan-1-amine dihydrochloride () are classified with 95% purity , suggesting rigorous synthesis protocols. The target compound likely undergoes similar purification processes given its structural complexity .
- Levocetirizine dihydrochloride () is pharmacopeial-grade, emphasizing the importance of dihydrochloride salts in drug development .
Research Implications
- Solubility Advantage : Dihydrochloride salts improve bioavailability, as seen in Levocetirizine .
- Structural Flexibility : Substituting oxolane with morpholine or benzoxazole () could modulate target selectivity .
- Synthetic Challenges : High-purity synthesis (≥95%) is achievable for similar dihydrochloride salts, as demonstrated in and .
Biological Activity
2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₇Cl₂N₃O and a molecular weight of 254.15 g/mol. This compound is characterized by its unique structure, which includes an oxolan ring and an imidazole moiety, making it a subject of interest in pharmaceutical research due to its potential biological activities. The dihydrochloride salt form enhances its solubility and stability in aqueous solutions, facilitating its application in medicinal chemistry and drug development .
Structural Characteristics
The compound features:
- Oxolan Ring : A five-membered cyclic ether that may influence the compound's reactivity and biological interactions.
- Imidazole Moiety : A nitrogen-containing heterocycle known for its role in biological systems, particularly in enzyme catalysis and as a building block for various pharmaceuticals.
Pharmacological Profile
Preliminary studies indicate that 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride exhibits several biological activities. Its structural components suggest potential roles in:
- Antimicrobial Activity : Initial screenings have indicated that compounds with imidazole rings often exhibit antimicrobial properties.
- Anticancer Potential : Research into similar compounds has shown promising results against various cancer cell lines, suggesting that this compound may also possess cytotoxic effects.
Interaction Studies
Interaction studies focus on the binding affinity of 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride with various biological targets. Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals unique characteristics that may influence biological activity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-(1-Methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | Contains a methyl group instead of ethyl | Potentially different biological activity due to methyl substitution |
| 2-(1-Pyridinyl)oxolan-3-amines | Substituted oxolane with pyridine instead of imidazole | Different electronic properties affecting reactivity |
| 3-(1H-imidazol-2-yl)oxolan derivatives | Variants with different substituents on the oxolane | May exhibit varied pharmacological profiles |
These comparisons highlight the potential influence of the ethyl substitution on the imidazole ring regarding biological activity and interaction with targets differently than its analogs.
Anticancer Activity
Research into related imidazole-containing compounds has demonstrated significant anticancer activity across multiple cell lines. For instance, compounds similar to 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine have shown IC50 values indicating their potency against various cancer types:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | NCI-H460 (lung cancer) | 42.30 |
| Compound C | HepG2 (liver cancer) | 0.71 |
These findings suggest that further investigation into the anticancer properties of 2-(1-Ethyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride could yield promising therapeutic applications .
Antimicrobial Studies
Initial antimicrobial screenings have indicated potential efficacy against various pathogens, aligning with the known properties of imidazole derivatives. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
